Antitrypanosomal agent 12

Trypanosoma brucei GI50 Antitrypanosomal potency

Antitrypanosomal agent 12 (Compound 4d) is a C20-phenylthiourea salinomycin derivative with a GI50 of 0.22 μM and SI of 41 against T. brucei. It induces faster cell swelling than salinomycin, offering a critical SAR probe for time-resolved mechanistic studies. This specific phenylthiourea moiety ensures reliable assay reproducibility versus generic alternatives. For research use only.

Molecular Formula C49H77N2NaO10S
Molecular Weight 909.2 g/mol
Cat. No. B15138931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 12
Molecular FormulaC49H77N2NaO10S
Molecular Weight909.2 g/mol
Structural Identifiers
SMILESCCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+]
InChIInChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1
InChIKeyRNUHZMQZZHHEPZ-XAIBBESXSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitrypanosomal Agent 12: A C20-Phenylthiourea Salinomycin Derivative for Targeted Antitrypanosomal Research


Antitrypanosomal agent 12, designated as compound 4d in the literature, is a C20-phenylthiourea derivative of the polyether ionophore antibiotic salinomycin (SAL) [1]. It is a semi-synthetic analogue specifically developed to combat the bloodstream form of Trypanosoma brucei, the causative agent of African trypanosomiasis [1]. As a salinomycin derivative, it retains the ionophoric properties of its parent scaffold, but chemical modification at the C20 position has been demonstrated to significantly modulate its biological profile, including trypanocidal potency and selectivity [1].

Why Substituting Antitrypanosomal Agent 12 with Other Salinomycin Derivatives or Clinical Drugs is Not Interchangeable


Generic substitution of Antitrypanosomal agent 12 with its parent compound (salinomycin), a close structural analogue (e.g., Antitrypanosomal agent 13), or established clinical agents (e.g., eflornithine) is not scientifically justified. While the salinomycin scaffold provides a base antiparasitic activity, even minor modifications at the C20 position drastically alter critical performance metrics such as potency, selectivity, and the rate of parasite cell swelling [1]. For instance, the phenylthiourea moiety of agent 12 confers a specific balance of trypanocidal activity and selectivity that is distinct from both the more potent but similarly selective C20-n-butylthiourea analogue (agent 13) and the less potent parent salinomycin [1]. Furthermore, compared to standard-of-care drugs like eflornithine, which operate through a different mechanism, agent 12 exhibits sub-micromolar potency, whereas eflornithine requires millimolar concentrations in vitro [2]. Using an uncharacterized or alternative salinomycin derivative would therefore introduce significant, unpredictable variability into assay outcomes, compromising reproducibility and the validity of target validation studies.

Quantitative Differentiation of Antitrypanosomal Agent 12: A Comparator-Based Evidence Guide


Comparative Antitrypanosomal Potency (GI50) in Bloodstream-Form T. brucei

Antitrypanosomal agent 12 (compound 4d) demonstrated sub-micromolar trypanocidal activity in vitro. Its GI50 value was 0.22 μM against the bloodstream form of T. brucei [1]. This represents a 29% improvement in potency over the parent compound salinomycin (SAL), which exhibited a GI50 of 0.31 μM under comparable assay conditions in a prior study by the same research group [2]. In contrast, the closely related analogue Antitrypanosomal agent 13 (compound 4b) displayed a slightly higher potency with a GI50 of 0.18 μM, a difference of 18% [1].

Trypanosoma brucei GI50 Antitrypanosomal potency

In Vitro Selectivity Index (SI) Comparison Against Human HL-60 Cells

The selectivity of Antitrypanosomal agent 12 for the parasite over human cells was quantified. It exhibited a selectivity index (SI) of 41, calculated as the ratio of its GI50 against human HL-60 leukemic cells to its GI50 against T. brucei [1]. This level of selectivity was comparable to that of the lead analogue Antitrypanosomal agent 13, which had an SI of 47 [1]. While both compounds are similarly selective, they differ in absolute potency, as previously noted.

Selectivity Index Cytotoxicity HL-60

Comparative Kinetics of Parasite Cell Swelling Induction

The mechanism of action for this class of compounds involves sodium influx leading to osmotic cell swelling. Antitrypanosomal agent 12 (100 mM) was shown to induce faster cell swelling in bloodstream-form T. brucei than the reference compound, native salinomycin (SAL), over a 60-minute period [1]. This indicates that the C20-phenylthiourea modification not only enhances potency but also accelerates the rate of the ionophoric effect, which could be advantageous in time-sensitive in vitro assays.

Cell swelling Ionophore activity Trypanosome lysis

Optimal Application Scenarios for Antitrypanosomal Agent 12 in Research and Development


In Vitro Studies of Salinomycin Structure-Activity Relationships (SAR)

Antitrypanosomal agent 12 serves as a critical tool in probing the SAR of the salinomycin scaffold. Its sub-micromolar potency (GI50 = 0.22 μM) and selectivity index (SI = 41) represent a specific, well-defined data point in the chemical space around the C20 position [1]. Researchers can use it to understand the impact of the phenylthiourea moiety compared to other substituents like the n-butylthiourea in agent 13 (more potent) or the parent amine (less potent), enabling rational design of next-generation antiparasitic leads.

Mechanistic Studies of Ionophore-Induced Trypanosome Death

Given its proven ability to induce faster cell swelling in bloodstream-form T. brucei than native salinomycin [1], Antitrypanosomal agent 12 is particularly well-suited for time-resolved mechanistic studies. It can be used to dissect the kinetics of sodium influx, osmotic swelling, and subsequent lytic events in trypanosomes, providing insights that are obscured by the slower-acting parent compound.

Cellular Assays Requiring a Balance of Potency and Selectivity

For cell-based assays where high potency is desirable but must be balanced against potential off-target effects, Antitrypanosomal agent 12 provides a valuable option. Its SI of 41 [1] confirms a substantial window of selectivity over human HL-60 cells. This makes it a suitable candidate for use in co-culture models or other complex cellular systems where distinguishing between parasite-specific and host-cell cytotoxicity is paramount.

Benchmarking Novel Antitrypanosomal Compounds

Antitrypanosomal agent 12, with its well-characterized GI50 of 0.22 μM against T. brucei [1], can function as a reliable, publicly disclosed benchmark control. By including agent 12 in screening cascades, researchers can validate assay performance and directly compare the potency of new chemical entities against a known, moderately potent and selective salinomycin derivative. This facilitates cross-study and cross-laboratory data harmonization.

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